![molecular formula C14H23N B13272980 (Propan-2-yl)[1-(4-propylphenyl)ethyl]amine](/img/structure/B13272980.png)
(Propan-2-yl)[1-(4-propylphenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propan-2-yl)[1-(4-propylphenyl)ethyl]amine is a chemical compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . It is a member of the amine class of compounds and is characterized by the presence of an isopropyl group and a propyl-substituted phenyl group attached to an ethylamine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[1-(4-propylphenyl)ethyl]amine typically involves the reaction of 1-(4-propylphenyl)ethanone with isopropylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)[1-(4-propylphenyl)ethyl]amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(Propan-2-yl)[1-(4-propylphenyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (Propan-2-yl)[1-(4-propylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Propylphenyl)ethanone: A precursor in the synthesis of (Propan-2-yl)[1-(4-propylphenyl)ethyl]amine.
Propan-2-ylamine: A simpler amine with similar structural features.
1-(4-Propylphenyl)propan-2-one: Another related compound with a similar phenyl group substitution.
Uniqueness
This compound is unique due to its specific combination of an isopropyl group and a propyl-substituted phenyl group attached to an ethylamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[1-(4-propylphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C14H23N/c1-5-6-13-7-9-14(10-8-13)12(4)15-11(2)3/h7-12,15H,5-6H2,1-4H3 |
InChI Key |
DBGXSEMHLXZYKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Methoxypropan-2-yl)amino]propan-1-ol](/img/structure/B13272901.png)
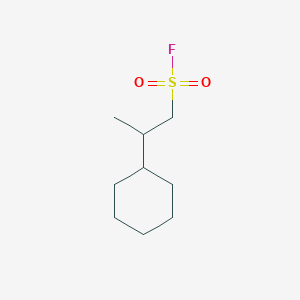
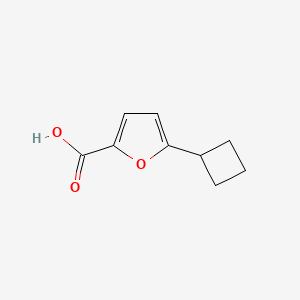
![2-[(Nonan-2-yl)amino]butan-1-ol](/img/structure/B13272919.png)
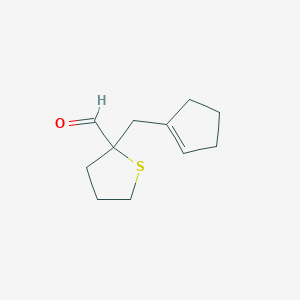
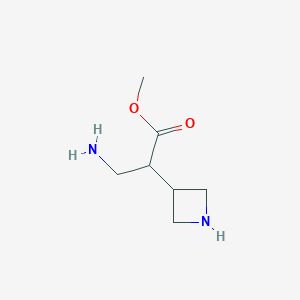
![1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene](/img/structure/B13272946.png)
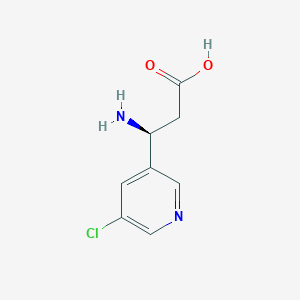
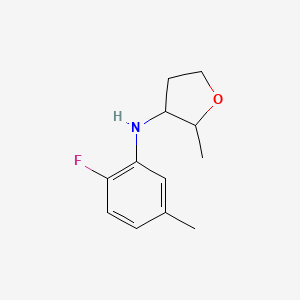
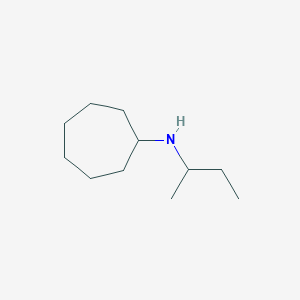
![2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13273000.png)
![2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13273005.png)
![(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13273012.png)
![1-[(2-Methylpropyl)amino]propan-2-one](/img/structure/B13273020.png)
